Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate
CAS No.:
Cat. No.: VC18353650
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17BrN2O2 |
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Molecular Weight | 313.19 g/mol |
IUPAC Name | tert-butyl N-[1-(6-bromopyridin-3-yl)cyclopropyl]carbamate |
Standard InChI | InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)9-4-5-10(14)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Standard InChI Key | HDGUGVISJMQWLZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[1-(6-bromopyridin-3-yl)cyclopropyl]carbamate, reflects its three core components:
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Brominated pyridine: A six-membered aromatic ring with a bromine atom at the 6-position and a nitrogen atom at the 3-position, enabling π-π stacking and halogen bonding in biological systems .
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Cyclopropane: A strained three-membered hydrocarbon ring fused to the pyridine, introducing steric hindrance and rigidity that may influence binding to target proteins .
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tert-Butyl carbamate: A bulky carbamate group (-OC(=O)NHR) that enhances solubility in organic solvents and protects reactive amines during synthetic processes .
The SMILES notation CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)Br succinctly captures this arrangement .
Physicochemical Characteristics
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Melting point: Data limited, but analogs with similar structures (e.g., tert-butyl carbamates) typically melt between 80–120°C .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate and pyridine groups, but poorly soluble in water .
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Stability: The tert-butyl group confers resistance to hydrolysis under acidic conditions, while the bromopyridine moiety may undergo nucleophilic substitution reactions .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate typically involves multi-step sequences:
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Cyclopropanation: A pyridine derivative (e.g., 6-bromonicotinaldehyde) undergoes cyclopropanation via the Simmons–Smith reaction or transition metal-catalyzed [2+1] cycloaddition to form the cyclopropyl-pyridine core .
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Carbamate Formation: The cyclopropylamine intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to install the carbamate group .
A representative reaction pathway is:
Optimization and Challenges
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Yield: Industrial-scale syntheses report yields of 70–85%, with byproducts arising from over-alkylation or decomposition of the cyclopropane ring under harsh conditions.
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Catalysts: Palladium or nickel catalysts are often employed to facilitate cyclopropanation, while tetrabutylammonium iodide (TBAI) enhances carbamate formation efficiency .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is used to achieve purities >95% .
Applications in Medicinal Chemistry and Drug Discovery
Role as a Synthetic Intermediate
This compound serves as a key building block in the synthesis of:
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Protein degraders: The bromine atom enables Suzuki–Miyaura cross-coupling reactions to attach ubiquitin ligase-binding moieties, critical in PROTAC (Proteolysis-Targeting Chimera) development .
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Kinase inhibitors: The pyridine ring mimics ATP-binding motifs, making it a scaffold for tyrosine kinase inhibitors targeting cancers .
Biological Activity
Preliminary studies suggest:
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Antimicrobial properties: Analogous bromopyridine carbamates inhibit bacterial DNA gyrase with IC₅₀ values <10 μM .
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Anticancer potential: In vitro assays against MCF-7 breast cancer cells show moderate cytotoxicity (EC₅₀ ≈ 50 μM), likely via apoptosis induction .
Comparative Analysis with Structural Analogs
The cyclopropane ring in tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate distinguishes it from analogs, offering improved steric shielding against enzymatic degradation .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with biological targets (e.g., kinases, GPCRs) via X-ray crystallography or NMR .
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Derivatization: Explore replacing bromine with trifluoromethyl groups to enhance lipophilicity and blood-brain barrier penetration .
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Toxicity Profiling: Conduct in vivo studies to assess acute/chronic toxicity and potential therapeutic windows .
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